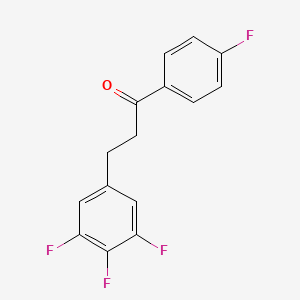

4'-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone

Description

4'-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone is a fluorinated aromatic ketone characterized by a propiophenone backbone substituted with fluorine atoms at the 4' position of the benzene ring and the 3,4,5 positions of the adjacent phenyl group. Fluorinated propiophenones are commonly utilized as intermediates in pharmaceuticals, agrochemicals, and materials science due to their enhanced stability, lipophilicity, and electronic effects conferred by fluorine substituents .

Properties

IUPAC Name |

1-(4-fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F4O/c16-11-4-2-10(3-5-11)14(20)6-1-9-7-12(17)15(19)13(18)8-9/h2-5,7-8H,1,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGXNMCYUDPIWFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCC2=CC(=C(C(=C2)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645010 | |

| Record name | 1-(4-Fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898777-96-3 | |

| Record name | 1-(4-Fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Details:

- Starting Materials:

- 3,4,5-Trifluorobenzoyl chloride

- 4-Fluorobenzene

- Catalyst: Aluminum chloride (AlCl₃)

- Solvent: Dichloromethane (DCM) or another polar aprotic solvent

- Reaction Conditions:

- Temperature: 0–5°C initially, then warmed to room temperature

- Atmosphere: Anhydrous conditions to prevent hydrolysis of the acyl chloride

- Reaction Time: Typically 12–24 hours

Mechanism:

- Formation of an acylium ion intermediate by the reaction of the benzoyl chloride with AlCl₃.

- Electrophilic substitution of the acylium ion onto the aromatic ring of 4-fluorobenzene.

- Regeneration of the catalyst and isolation of the product.

Notes:

- The presence of multiple fluorine atoms on the benzoyl chloride enhances the electrophilicity of the acylium ion, improving reaction efficiency.

- Strictly anhydrous conditions are essential to avoid side reactions.

Halogenation Followed by Substitution

This method involves halogenating a propiophenone precursor followed by selective substitution reactions to introduce fluorine atoms at desired positions.

Reaction Details:

- Starting Material: Propiophenone or a partially fluorinated derivative

- Reagents:

- Fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI)

- Catalysts like silver fluoride (AgF) or cesium fluoride (CsF)

- Solvent: Acetonitrile or dimethylformamide (DMF)

- Reaction Conditions:

- Temperature: Moderate heating (50–80°C)

- Reaction Time: Typically 6–10 hours

Mechanism:

- Halogenation at specific positions on the aromatic ring using bromine or chlorine.

- Replacement of halogen atoms with fluorine via nucleophilic substitution using fluorinating agents.

Notes:

- This method allows for precise control over the placement of fluorine atoms.

- Optimization of reaction conditions can improve yield and minimize side products.

Direct Fluorination

Direct fluorination involves treating an aromatic ketone precursor with elemental fluorine or specialized reagents under controlled conditions.

Reaction Details:

- Starting Material: Non-fluorinated propiophenone

- Reagents:

- Elemental fluorine (F₂)

- Fluorinating agents like xenon difluoride (XeF₂) or hydrogen fluoride-pyridine complex

- Solvent: Tetrahydrofuran (THF) or chloroform

- Reaction Conditions:

- Temperature: Low temperatures (-20 to 0°C) to control reactivity

- Atmosphere: Inert gas atmosphere to prevent oxidation

Notes:

- Direct fluorination is highly reactive and requires careful handling due to the potential for over-fluorination and side reactions.

- This method is less commonly used due to its complexity and safety concerns.

Data Table: Comparative Analysis of Preparation Methods

| Method | Starting Materials | Key Reagents | Solvent | Yield (%) | Advantages | Challenges |

|---|---|---|---|---|---|---|

| Friedel-Crafts Acylation | Fluorinated benzoyl chloride, benzene | AlCl₃ | DCM | ~70–85 | High selectivity | Requires anhydrous conditions |

| Halogenation + Substitution | Partially halogenated propiophenones | Selectfluor, CsF | DMF | ~60–75 | Precise control over products | Multi-step process |

| Direct Fluorination | Non-fluorinated propiophenone | F₂, XeF₂ | THF | ~50–65 | Simple starting materials | Safety concerns |

Chemical Reactions Analysis

Types of Reactions

4’-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include:

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4’-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

Medicine: It is a precursor in the development of pharmaceutical agents with potential therapeutic effects.

Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4’-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites. This interaction can modulate enzyme activity and influence metabolic pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights key structural differences and molecular properties of 4'-fluoro-3-(3,4,5-trifluorophenyl)propiophenone and its analogues:

*Calculated molecular weight based on formula C₁₅H₉F₄O.

Electronic and Steric Effects

- Fluorine vs. Methoxy Groups : Fluorine’s electron-withdrawing nature increases electrophilicity of the ketone group, enhancing reactivity in nucleophilic additions compared to methoxy-substituted analogues .

- Trifluoromethyl (CF₃) : The CF₃ group provides extreme electronegativity and steric hindrance, often improving pharmacokinetic properties in medicinal chemistry .

Research Findings and Trends

Substituent Position Sensitivity : The position of fluorine or methoxy groups significantly impacts bioactivity. For example, 4'-methoxy derivatives exhibit lower cytotoxicity than 3'-methoxy variants in antifungal assays .

Stereochemical Complexity: highlights the challenges in resolving stereoisomers of trihydroxy phenalene derivatives, suggesting that fluorinated propiophenones with multiple substituents may require advanced NMR techniques for structural elucidation .

Drug Development Potential: Compounds like (4-methyl-3-pyridinyl)(3,4,5-trifluorophenyl)methanone (CAS 1187164-39-1) demonstrate the therapeutic relevance of trifluorophenyl motifs in kinase inhibitors .

Biological Activity

4'-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone (CAS Number: 898777-96-3) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer effects, anti-inflammatory activity, and other relevant findings from recent research.

- Molecular Formula : C15H10F4O

- Molecular Weight : 282.24 g/mol

- Structural Characteristics : The compound features a fluorinated phenyl ring, which is hypothesized to enhance its biological activity through increased lipophilicity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxic Effects on MCF-7 Cells

A study evaluated the compound's effects on MCF-7 breast cancer cells. The results indicated:

- IC50 Values : The compound exhibited an IC50 value in the range of 6 to 8 µM.

- Mechanism of Action : Flow cytometry analysis revealed that treatment with the compound induced apoptosis in a dose-dependent manner. Specifically, it increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic markers .

| Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 6 | 70 |

| 8 | 50 |

| 10 | 30 |

This data suggests that higher concentrations lead to significantly reduced cell viability, indicating effective cytotoxicity.

Anti-inflammatory Properties

In addition to its anticancer effects, the compound has shown promise in reducing inflammation. Studies reported that it modulates inflammatory pathways by inhibiting pro-inflammatory cytokines.

The compound was found to reduce levels of:

- TNF-α

- IL-6

- IL-1β

These findings were corroborated by ELISA assays that measured cytokine levels in treated cell cultures. The results demonstrated a significant decrease in these inflammatory markers compared to control groups .

Pharmacological Mechanisms

The biological activity of this compound can be attributed to several mechanisms:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Inhibition of Cell Cycle Progression : It has been observed to induce G2/M phase arrest in cancer cells, leading to inhibited proliferation.

- Reduction of Reactive Oxygen Species (ROS) : The compound appears to modulate oxidative stress levels within cells, contributing to its anticancer and anti-inflammatory effects .

Q & A

Q. What are the established synthetic routes for 4'-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone?

The compound can be synthesized via halogen substitution or catalytic carbonylation, as demonstrated for structurally similar fluorinated benzophenones . For example, Suzuki-Miyaura cross-coupling between fluorinated aryl halides and ketone precursors is a viable strategy, achieving yields up to 80% in analogous trifluorophenyl systems (e.g., 3'',4'',5''-trifluoro-[1,1'-biphenyl]-2-amine synthesis) . Key steps include Grignard reagent formation (e.g., 3,4,5-trifluorophenylmagnesium bromide) and controlled reaction conditions to avoid over-fluorination.

Q. Which analytical techniques are most effective for characterizing this compound?

A combination of spectroscopic and computational methods is recommended:

- NMR Spectroscopy : NMR resolves fluorine environments, while NMR identifies proton coupling patterns .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation pathways .

- FTIR : Detects carbonyl (C=O) stretches (~1680–1720 cm) and C-F vibrations (1100–1250 cm) .

- X-ray Crystallography : Resolves crystal packing and bond angles, though fluorinated compounds often require low-temperature analysis .

Q. What are the critical physicochemical properties of this compound?

Key properties include:

| Property | Value/Description | Source |

|---|---|---|

| Boiling Point | ~244°C (extrapolated from analogs) | |

| LogP (Partition Coefficient) | 3.22 (calculated) | |

| Polar Surface Area | 26.02 Å (affects solubility) | |

| Hydrogen Bond Acceptors | 5 |

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational spectral data?

Discrepancies in NMR shifts or IR peaks often arise from solvent effects or conformational flexibility. For example, DFT calculations (e.g., B3LYP/6-31G*) can model solvation environments to align with experimental observations . Cross-validate with temperature-dependent NMR studies to account for dynamic effects.

Q. What strategies optimize fluorination efficiency during synthesis?

Fluorination yield depends on:

- Catalyst Selection : Pd(PPh) improves coupling efficiency in Suzuki reactions for polyfluorinated systems .

- Solvent Choice : Anhydrous DMF or THF minimizes side reactions with moisture .

- Reaction Time/Temperature : Microwave-assisted synthesis (e.g., 100°C, 30 min) enhances reactivity in fluorophenyl borane systems, reducing decomposition .

Q. How does the compound’s electronic structure influence its applications in catalysis or materials science?

The electron-withdrawing trifluorophenyl group stabilizes charge-transfer complexes, making the compound a candidate for:

- Organocatalysis : As a Lewis acid activator in hydroboration reactions (see tris(3,4,5-trifluorophenyl)borane studies) .

- Photovoltaic Materials : Fluorinated aromatic ketones enhance electron mobility in organic semiconductors .

Q. What are the challenges in scaling up synthesis while maintaining purity?

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradients) to separate fluorinated byproducts .

- Yield Optimization : Batch process monitoring via inline FTIR or HPLC ensures reaction completion .

- Safety : Fluorinated intermediates may release HF; employ Teflon-lined reactors and neutralization protocols .

Data Contradiction Analysis

Q. Why might reported melting points vary across studies?

Variations (e.g., 35–38°C in vs. higher ranges in analogs) stem from:

- Polymorphism : Fluorinated compounds often exhibit multiple crystalline forms.

- Impurity Profiles : Trace solvents (e.g., DMF) lower observed melting points. Mitigate by recrystallizing from ethanol/water mixtures and using DSC for precise measurement.

Methodological Recommendations

Q. How to design a stability study under varying environmental conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.